Isoform Selectivity: PI-540 Exhibits Profound Selectivity for p110α Over p110γ Compared to PI-103 and GDC-0941
PI-540 demonstrates a distinct isoform selectivity profile within the class I PI3Ks, most notably for p110γ. While PI-540 potently inhibits p110α (IC50 ≤ 10 nM), its activity against p110γ is exceptionally weak, with an IC50 > 300 nM [1]. In contrast, the tool compound PI-103 and the clinical candidate GDC-0941 are significantly more potent against p110γ, with IC50 values of 15 nM and 75 nM, respectively [1]. This differential in p110γ activity is a critical differentiator for studies where p110γ-mediated signaling is a variable.
| Evidence Dimension | Inhibition of recombinant p110γ PI3K isoform |
|---|---|
| Target Compound Data | IC50 > 300 nM |
| Comparator Or Baseline | PI-103: IC50 = 15 nM; GDC-0941: IC50 = 75 nM |
| Quantified Difference | PI-540 is >20-fold less potent than PI-103 and >4-fold less potent than GDC-0941 |
| Conditions | Scintillation proximity assay with 1 μmol/L ATP |
Why This Matters
This data confirms PI-540 is a suboptimal tool for probing p110γ biology and ensures researchers select the correct compound based on their isoform of interest.
- [1] Raynaud FI, Eccles SA, Patel S, et al. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941. Mol Cancer Ther. 2009;8(7):1725-1738. doi:10.1158/1535-7163.MCT-08-1200 View Source
